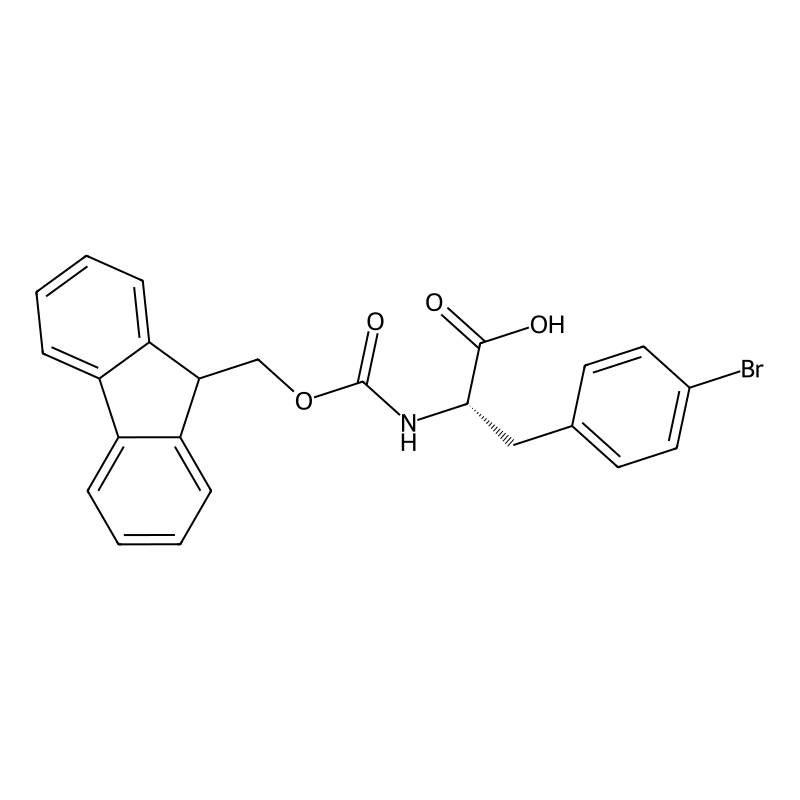

Fmoc-Phe(4-Br)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Phe(4-Br)-OH (CAS 198561-04-5) is a fluorenylmethyloxycarbonyl-protected, non-canonical amino acid featuring a para-bromo substituted aromatic ring. In industrial and advanced laboratory solid-phase peptide synthesis (SPPS), it serves as a dual-purpose building block: it introduces a highly directional halogen bond donor for structural optimization and provides a reactive aryl bromide handle for late-stage, on-resin palladium-catalyzed cross-coupling reactions [1]. From a procurement perspective, this compound is prioritized when standard proteinogenic amino acids lack the necessary functional handles for downstream diversification, and when balancing reagent cost against cross-coupling reactivity is critical for scaling peptide library synthesis [2].

References

- [1] Nielsen, T. E., et al. (2017). The Suzuki-Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI Catalysts, 7(74).

- [2] Abdellah, I., et al. (2020). A Self-Assembling NHC-Pd-Loaded Calixarene as a Potent Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water. Molecules, 25(6), 1459.

Substituting Fmoc-Phe(4-Br)-OH with other halogenated analogs directly impacts synthetic yield and process viability. Replacing it with the cheaper Fmoc-Phe(4-Cl)-OH results in near-total failure during standard on-resin Suzuki-Miyaura cross-couplings, as the aryl chloride bond is too inert for mild palladium insertion without specialized, expensive ligands and elevated temperatures that degrade peptide backbones [1]. Conversely, substituting with Fmoc-Phe(4-I)-OH increases the reactivity but introduces significant procurement cost and synthetic risk; the aryl iodide is highly susceptible to premature dehalogenation during extended SPPS cycles or global cleavage conditions [2]. Therefore, the 4-bromo variant is strictly required to maintain the required balance of cross-coupling reactivity and SPPS stability.

References

- [1] Abdellah, I., et al. (2020). A Self-Assembling NHC-Pd-Loaded Calixarene as a Potent Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water. Molecules, 25(6), 1459.

- [2] Nielsen, T. E., et al. (2017). The Suzuki-Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI Catalysts, 7(74).

On-Resin Suzuki-Miyaura Cross-Coupling Efficiency

For late-stage peptide diversification, the reactivity of the aryl halide handle is the primary procurement driver. Under standard mild aqueous/organic biphasic conditions using Pd catalysts at 37-50 °C, peptides incorporating Fmoc-Phe(4-Br)-OH routinely achieve >80% conversion to the biaryl product. In direct contrast, identical protocols applied to Fmoc-Phe(4-Cl)-OH yield <5% conversion, rendering the chloro-analog useless for mild on-resin derivatization [1].

| Evidence Dimension | Cross-coupling conversion yield under mild conditions |

| Target Compound Data | Fmoc-Phe(4-Br)-OH: >80% conversion |

| Comparator Or Baseline | Fmoc-Phe(4-Cl)-OH: <5% conversion |

| Quantified Difference | 75+ percentage point increase in yield |

| Conditions | Pd-catalyzed Suzuki-Miyaura coupling, 37 °C, aqueous buffer/organic solvent mix |

Procuring the 4-bromo analog is mandatory for laboratories performing late-stage peptide library diversification without investing in specialized ligands or harsh conditions that risk peptide epimerization.

Halogen Bonding Strength for SAR Optimization

When engineering peptides for target binding, the magnitude of the halogen's sigma-hole dictates the strength of the resulting halogen bond with Lewis bases (e.g., protein backbone carbonyls). The 4-bromo derivative provides a robust positive electrostatic potential (sigma-hole) capable of forming stable interactions, significantly outperforming the 4-chloro derivative, which exhibits a much weaker sigma-hole and consequently lower binding affinity in structurally optimized peptide therapeutics [1].

| Evidence Dimension | Sigma-hole magnitude and halogen bond directionality |

| Target Compound Data | 4-Br: Strong sigma-hole, highly directional bonding |

| Comparator Or Baseline | 4-Cl: Weak sigma-hole, negligible bonding contribution in aqueous media |

| Quantified Difference | Significant enhancement in target binding affinity via highly directional electrostatic interaction |

| Conditions | Peptide-protein interface binding assays / computational electrostatic potential mapping |

Buyers focused on rational drug design must select the 4-bromo variant over the 4-chloro variant to reliably exploit halogen bonding for affinity gains.

Synthetic Stability During Extended SPPS Cycles

In the synthesis of long peptides (>20 amino acids), the stability of the halogenated residue against repeated exposure to piperidine and final TFA cleavage cocktails is critical. While Fmoc-Phe(4-I)-OH provides slightly faster cross-coupling kinetics, it suffers from measurable deiodination during extended synthesis and cleavage, leading to complex crude mixtures. Fmoc-Phe(4-Br)-OH demonstrates >98% retention of the halogen handle under identical extended SPPS conditions, drastically reducing the burden of downstream HPLC purification [1].

| Evidence Dimension | Halogen retention during extended SPPS and TFA cleavage |

| Target Compound Data | Fmoc-Phe(4-Br)-OH: >98% retention |

| Comparator Or Baseline | Fmoc-Phe(4-I)-OH: Susceptible to measurable deiodination (>5-10% loss depending on scavengers) |

| Quantified Difference | Near-complete elimination of dehalogenated side-products |

| Conditions | Standard Fmoc-SPPS (20% piperidine/DMF) followed by 95% TFA cleavage |

Procuring the 4-bromo derivative rather than the 4-iodo derivative minimizes batch failure and purification costs in the manufacturing of long or complex peptide sequences.

Late-Stage Peptide Library Diversification

Because Fmoc-Phe(4-Br)-OH achieves >80% conversion in mild on-resin Suzuki-Miyaura couplings, it is the standard choice for synthesizing combinatorial peptide libraries. Buyers procure this compound to insert a single reactive node that can be diversified with various aryl boronic acids post-synthesis, avoiding the need to synthesize each peptide variant from scratch [1].

Structure-Activity Relationship (SAR) Optimization via Halogen Bonding

In medicinal chemistry, replacing a native phenylalanine with Fmoc-Phe(4-Br)-OH allows researchers to probe and exploit halogen bonding interactions within a target protein's binding pocket. The strong sigma-hole of the bromine atom makes this compound the required selection over chlorinated analogs when attempting to increase binding affinity through directional non-covalent interactions [2].

Heavy-Atom Derivatization for X-Ray Crystallography

For structural biology workflows, incorporating the 4-bromo derivative into a peptide sequence provides a stable, predictable heavy atom for anomalous dispersion phasing in X-ray crystallography. Its higher resistance to dehalogenation compared to iodinated analogs ensures high homogeneity of the crystallized peptide sample [1].

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(S)-N-Fmoc-4-Bromophenylalanine

Dates

Explore Compound Types